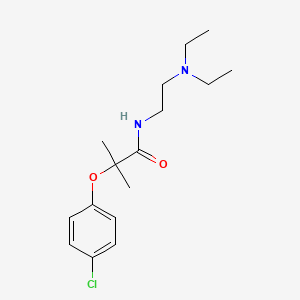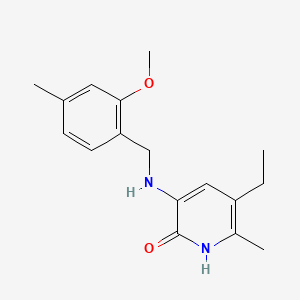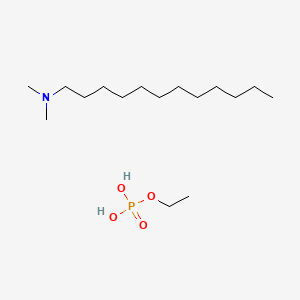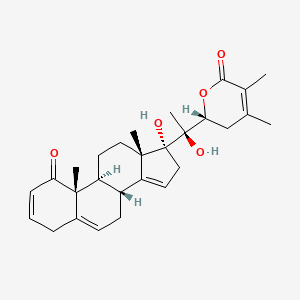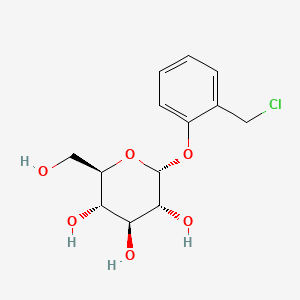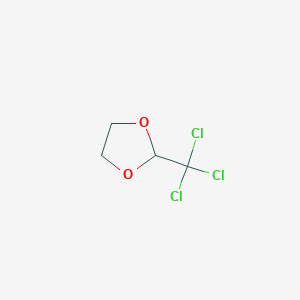
2-(Trichloromethyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trichloromethyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a trichloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trichloromethyl)-1,3-dioxolane typically involves the reaction of trichloromethyl ketones with ethylene glycol under acidic conditions. The reaction proceeds through the formation of a hemiketal intermediate, which subsequently cyclizes to form the dioxolane ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trichloromethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, ketones, and substituted dioxolanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Trichloromethyl)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals due to its reactivity and stability
Wirkmechanismus
The mechanism of action of 2-(Trichloromethyl)-1,3-dioxolane involves its ability to undergo various chemical transformations, which can interact with biological molecules and pathways. The trichloromethyl group can form reactive intermediates that bind to cellular components, leading to alterations in cellular processes. These interactions can result in the modulation of enzyme activity, disruption of cellular membranes, and induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Methyltrichlorosilane: Similar in having a trichloromethyl group, but differs in its silicon-based structure.
Trichloromethyl ketones: Share the trichloromethyl group but differ in their functional groups and reactivity.
Uniqueness: 2-(Trichloromethyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical properties and reactivity compared to other trichloromethyl-containing compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Eigenschaften
CAS-Nummer |
5660-66-2 |
|---|---|
Molekularformel |
C4H5Cl3O2 |
Molekulargewicht |
191.44 g/mol |
IUPAC-Name |
2-(trichloromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C4H5Cl3O2/c5-4(6,7)3-8-1-2-9-3/h3H,1-2H2 |
InChI-Schlüssel |
HNPXJOYUUGWILX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B12790569.png)
![Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate](/img/structure/B12790571.png)
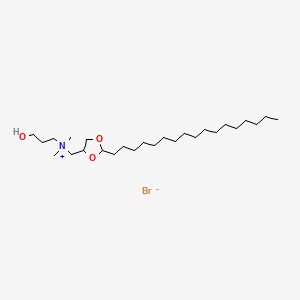
![Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B12790577.png)

